AZD2461

Descripción general

Descripción

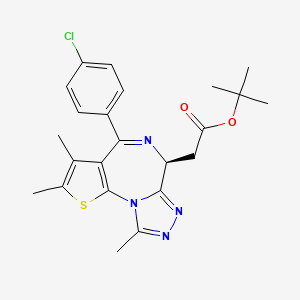

AZD2461 es un inhibidor de la poli (ADP-ribosa) polimerasa de próxima generación desarrollado para superar las limitaciones de los inhibidores anteriores como olaparib. Está diseñado para ser un sustrato deficiente para los transportadores de fármacos, lo que lo hace efectivo contra tumores resistentes a olaparib . This compound ha mostrado promesa en modelos preclínicos, particularmente en tumores deficientes en BRCA1 .

Aplicaciones Científicas De Investigación

AZD2461 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar los efectos de la inhibición de la poli (ADP-ribosa) polimerasa.

Biología: Investigado por su papel en la respuesta al daño del ADN y los mecanismos de reparación.

Industria: Utilizado en el desarrollo de compuestos radiactivos para fines de imagen y diagnóstico.

Mecanismo De Acción

AZD2461 ejerce sus efectos inhibiendo las enzimas de la poli (ADP-ribosa) polimerasa, particularmente la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2 . Esta inhibición evita la reparación de las roturas de una sola hebra y de doble hebra del ADN, lo que lleva a la muerte celular en las células cancerosas con mecanismos defectuosos de reparación del ADN. This compound tiene una menor afinidad por la poli (ADP-ribosa) polimerasa 3, lo que contribuye a su perfil de toxicidad mejorado en comparación con olaparib .

Métodos De Preparación

La síntesis de AZD2461 implica múltiples pasos, incluida la formación de un núcleo de éter de piperidina. Un método implica la desboronación 18F-fluorodeboronación mediada por Cu de un precursor de etiquetado radiactivo cuidadosamente diseñado para acceder al isótopologo 18F-etiquetado de this compound . Los métodos de producción industrial generalmente implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, aunque los métodos industriales específicos son propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

AZD2461 principalmente se somete a reacciones típicas de los inhibidores de la poli (ADP-ribosa) polimerasa. Estas incluyen:

Oxidación y reducción: this compound puede sufrir reacciones redox, particularmente en presencia de especies reactivas de oxígeno.

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el núcleo de éter de piperidina.

Reactivos y condiciones comunes: Reactivos como el flúor-18 y los catalizadores de cobre se utilizan comúnmente en la síntesis y modificación de this compound.

Productos principales: Los productos principales de estas reacciones son versiones modificadas de this compound, que a menudo se utilizan para fines de imagen o terapéuticos.

Comparación Con Compuestos Similares

AZD2461 se compara con otros inhibidores de la poli (ADP-ribosa) polimerasa como olaparib y rucaparib:

Referencias

Propiedades

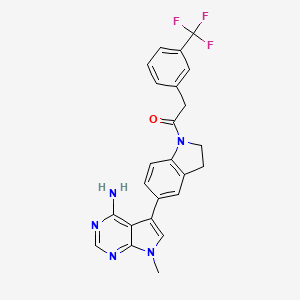

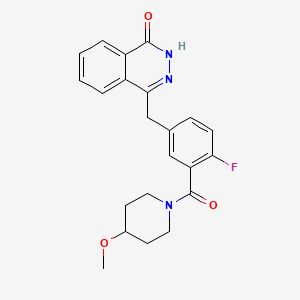

IUPAC Name |

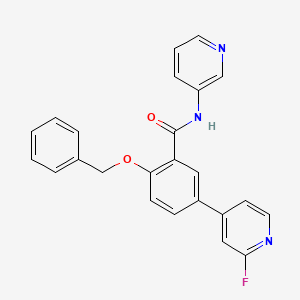

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.